molecular formula C21H25BrN2O2 B11708917 2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

Cat. No.: B11708917
M. Wt: 417.3 g/mol
InChI Key: HNHWZOIAAQUNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide is a chemical compound belonging to the class of benzohydrazides These compounds are known for their diverse biological activities and are often used in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 4-heptylbenzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide .

Industrial Production Methods

Industrial production of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:

    2-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Known for its antimicrobial and antioxidant properties.

    3-bromo-N’-(2-methoxybenzylidene)benzohydrazide: Studied for its anticancer and anti-inflammatory activities.

    N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Investigated for its potential use in drug development.

The uniqueness of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

InChI

InChI=1S/C21H25BrN2O2/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)20(25)23-24-21(26)18-10-7-8-11-19(18)22/h7-8,10-15H,2-6,9H2,1H3,(H,23,25)(H,24,26)

InChI Key

HNHWZOIAAQUNGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.